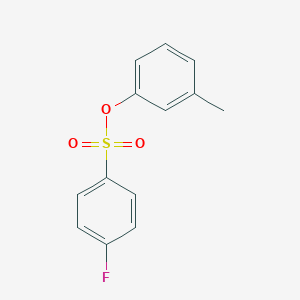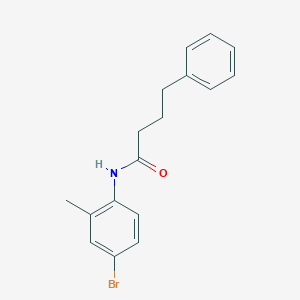
N-(4-bromo-2-methylphenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-4-phenylbutanamide, also known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first synthesized in Russia in the 1980s for its potential use as an anti-anxiety and anti-depressant medication. Since then, it has gained popularity in the scientific community for its various therapeutic properties.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-4-phenylbutanamide works by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It also enhances the activity of the adenosine triphosphate (ATP) system, which is responsible for providing energy to the body's cells.
Biochemical and physiological effects:
N-(4-bromo-2-methylphenyl)-4-phenylbutanamide has been found to improve cognitive function, increase physical endurance, and reduce fatigue. It has also been shown to have a positive effect on mood and anxiety levels. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-methylphenyl)-4-phenylbutanamide in lab experiments is its relatively low toxicity and lack of significant side effects. However, its high cost and limited availability may make it difficult to use in large-scale studies.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-4-phenylbutanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could explore its effects on athletic performance and its potential as a treatment for chronic fatigue syndrome. Finally, research could investigate the optimal dosages and administration methods for N-(4-bromo-2-methylphenyl)-4-phenylbutanamide to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-4-phenylbutanamide involves the reaction of 2-bromo-4-methylphenol with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-4-phenylbutanamide has been extensively studied for its therapeutic potential in various medical conditions. It has been found to have anxiolytic, anti-depressant, and anti-fatigue effects. It has also been studied for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C17H18BrNO |
|---|---|
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H18BrNO/c1-13-12-15(18)10-11-16(13)19-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
Clave InChI |
SFRWWIUXQFRTRQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCCC2=CC=CC=C2 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



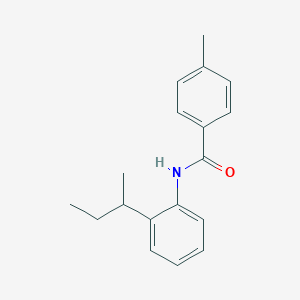

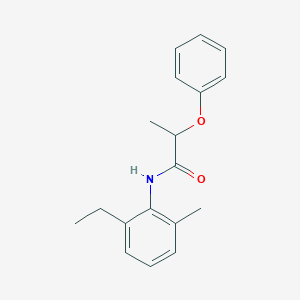
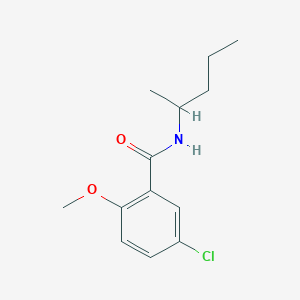

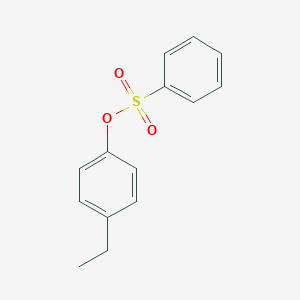


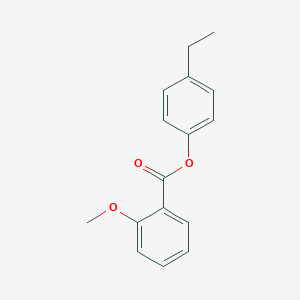
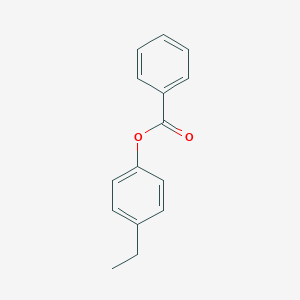
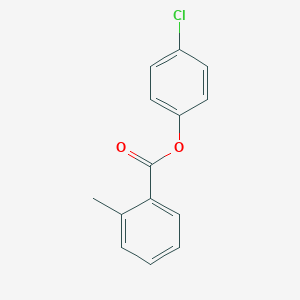
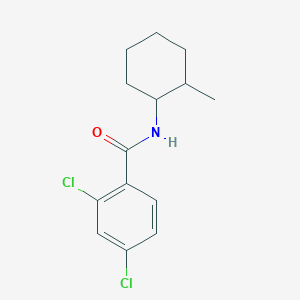
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
